(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid
Description
(3-Oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is a heterocyclic compound featuring a fused indeno-phthalazinone core linked to an acetic acid moiety. This structure is central to its role as a key intermediate in drug development, particularly in the synthesis of CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide), a candidate for inhibiting α-synuclein aggregation in neurodegenerative diseases like Parkinson’s . The compound’s low hydrogen bond acceptors/donors (HBA/HBD: 6/1) and rotatable bonds (nRotB: 3) enhance oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG .
Properties
IUPAC Name |
2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-13(20)8-18-16(21)12-7-3-6-10-9-4-1-2-5-11(9)15(17-18)14(10)12/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBALLIXTKPPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331273 | |
| Record name | 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700858-44-2 | |
| Record name | 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation-Based Core Formation
The indeno-phthalazine scaffold forms the structural backbone of OIPA, synthesized via cyclocondensation between 2-ethynylbenzaldehyde derivatives and phthalic anhydride. A 2022 study demonstrated that heating 2-phenyl-2,3-dihydrophthalazine-1,4-dione (23.8 g, 0.1 mol) with ethyl chloroacetate in dry acetone/DMF (50 mL/10 mL) under reflux for 12 hours produced ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate in 78% yield. Critical to this step is the base-mediated elimination of HCl, facilitated by potassium carbonate, which drives the cyclization.
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | Ethyl chloroacetate | Acetone/DMF | 12 | 78 |
Nuclear magnetic resonance (NMR) analysis of the product confirmed regioselective acetyloxy incorporation, with distinct signals at δ 4.82 ppm (CH₂) and δ 1.16 ppm (CH₂CH₃). Mass spectrometry revealed a molecular ion peak at m/z 347 ([M + Na]⁺), aligning with the expected molecular formula C₁₈H₁₆N₂O₄.
Hydrazide Intermediate Route
A pivotal advancement involves converting ester intermediates to hydrazides, enabling subsequent functionalization. Treating ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate (3.24 g, 0.01 mol) with hydrazine hydrate (5 mL, 99%) under reflux for 8 hours yielded (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide (72% yield). The reaction’s exothermic nature necessitates controlled addition to prevent side product formation.
Key spectral data :
- ¹H NMR (CDCl₃): δ 9.4 (s, NH), 8.21–8.34 (m, ArH), 4.81 (s, CH₂).
- ¹³C NMR: δ 166.6 (C=O), 157.9 (C=O), 65.0 (OCH₂).
This intermediate undergoes Staudinger reactions with triphenylphosphine to generate iminophosphoranes, which are subsequently coupled with amino acid methyl esters. For example, reacting the hydrazide with glycine methyl ester in ethanol at 40°C for 12 hours produced methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate (5a) in 85% yield.
Patent-Based Acetic Acid Functionalization
A 1995 patent (PH16480A) describes indenyl acetic acid synthesis via nucleophilic substitution of indenyl bromides with potassium cyanide, followed by acidic hydrolysis. While tailored for simpler analogs, this approach informs OIPA’s final functionalization step. Reacting 3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl bromide with sodium glycolate in DMF at 60°C for 6 hours introduces the acetic acid moiety, achieving 65% yield after recrystallization from aqueous ethanol.
Critical comparison :
- Traditional ester hydrolysis : Requires 6N HCl (24 hours, 60°C).
- Patent method : Uses milder conditions (DMF, 60°C) but lower yields.
Spectroscopic Validation and Purity Assessment
Rigorous characterization ensures synthetic fidelity. For OIPA, ¹H NMR analysis reveals diagnostic signals:
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₁₄N₂O₄, with observed m/z 347.1002 ([M + H]⁺; calc. 347.0998). Purity exceeding 98% is achieved via reverse-phase HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Evaluation
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 62 | 24 | Moderate |
| Hydrazide-mediated | 4 | 58 | 32 | High |
| Copper-catalyzed | 2 | 71 | 6 | Low |
| Patent hydrolysis | 2 | 65 | 8 | High |
The hydrazide route offers superior scalability due to crystalline intermediates, whereas copper catalysis, though rapid, requires costly ligands. Solvent selection profoundly influences yields; DMF enhances solubility in annulation steps but complicates purification relative to acetone.
Chemical Reactions Analysis
Types of Reactions
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalazinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Research indicates that (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cancer cell lines, leading to reduced viability.
Case Studies:
Several studies have demonstrated the efficacy of this compound against cancer:
- A study reported that derivatives of phthalazine compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cell lines, indicating potent antiproliferative activity .
- Another investigation highlighted the compound's ability to inhibit tumor growth in vivo, suggesting its potential for further development as an anticancer agent.
Neuroprotective Effects
Therapeutic Potential:
The compound has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit enzymes related to amyloid plaque formation suggests a promising avenue for therapeutic intervention.
Research Insights:
- Inhibitory activity against beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2 has been noted, which are crucial in the development of Alzheimer's disease. By inhibiting these enzymes, the compound may help reduce amyloid-beta levels in the brain .
- The neuroprotective properties could also extend to other conditions characterized by neuroinflammation and oxidative stress.
Antimicrobial Activity
Broad-Spectrum Efficacy:
The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Experimental Findings:
- In vitro studies using disc diffusion methods revealed significant zones of inhibition against tested bacterial strains, highlighting its potential as an antimicrobial agent .
- The compound's effectiveness was compared to standard antibiotics and antifungal agents, demonstrating superior or comparable efficacy in certain cases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid, differing in heterocyclic cores or substituents:
Physicochemical Properties
- Hydrogen Bonding and Rotatable Bonds: The target compound and its amide derivative CNS-11 exhibit low HBA/HBD (6/1) and nRotB (3), optimizing them for CNS penetration . The chloro-substituted benzoxazinone () shows increased lipophilicity (logP ~2.5), which may enhance membrane permeability but reduce solubility .
Thermal Stability :
- The target compound’s derivatives (e.g., CNS-11g) are stable under physiological conditions, whereas indazolone derivatives () require refrigeration (2–8°C) due to thermal instability .
Biological Activity
(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is a complex organic compound derived from phthalazine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique structure that contributes to its biological activity. The presence of both the indeno and phthalazin moieties allows for interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect lipid metabolism and potentially aid in managing conditions such as obesity and diabetes .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced cell death through apoptosis. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential use in chemotherapy regimens .
Case Study 2: Metabolic Regulation
In a metabolic syndrome model, administration of the compound resulted in improved lipid profiles and reduced body weight gain compared to control groups. This indicates its potential as a therapeutic agent for obesity and related disorders .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other known therapeutic agents, this compound may enhance efficacy through synergistic effects, particularly in cancer treatment .
- Safety Profile : Toxicological studies indicate a favorable safety profile at therapeutic doses; however, further investigations are warranted to assess long-term effects .
Q & A
Q. Methodological Guidance
- In vitro :
- In vivo :
- Transgenic C. elegans models expressing human α-synuclein (e.g., NL5901 strain) for behavioral and histological endpoints.
How can researchers resolve discrepancies in reported IC₅₀ values across different assay systems?
Data Contradiction Analysis
Variability arises from:
- Fibril preparation : Sonication vs. agitation alters fibril morphology, affecting compound accessibility.
- Detection method : Thioflavin-T underestimates activity compared to SDS-PAGE quantification .
Solution : Use orthogonal assays (e.g., TEM + SDS-PAGE) and standardized fibril protocols.
What strategies mitigate solubility limitations during in vitro testing?
Q. Advanced Formulation Approaches
- Co-solvents : 10% DMSO or cyclodextrin inclusion complexes enhance aqueous solubility.
- pH adjustment : Buffer at pH 6.5–7.0 to exploit the acetic acid group’s ionization (pKa ~4.7) .
How do researchers address batch-to-batch variability in compound purity?
Q. Quality Control Protocols
- HPLC-PDA : Monitor purity (>98%) with C18 columns (acetonitrile/0.1% TFA gradient).
- Recrystallization : Use ethyl acetate/hexane (3:1) to remove polar impurities.
What computational tools predict the compound’s interaction with non-amyloid targets (e.g., tau or Aβ)?
Q. Advanced Methodological Answer
- Molecular docking : AutoDock Vina with PDB structures (e.g., 6CU7 for tau).
- MD simulations : GROMACS to assess stability of compound-protein complexes over 100-ns trajectories.
- Pharmacophore modeling : Identify conserved binding motifs across amyloidogenic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
